2-Aminobenzene-1,4-diol hydrochloride

概要

説明

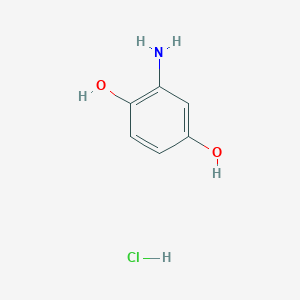

2-Aminobenzene-1,4-diol Hydrochloride, also known as Aniline or Aminobenzene, is an organic compound with the molecular formula C6H8ClNO2 . It is a reagent used in the synthesis of photosensitive materials .

Synthesis Analysis

The synthesis of 2-Aminobenzene-1,4-diol Hydrochloride involves several steps. One method involves the reduction of nitrobenzene to phenylammonium ions using a mixture of tin and concentrated hydrochloric acid . The mixture is heated under reflux in a boiling water bath for about half an hour . Under acidic conditions, phenylammonium ions are formed instead of phenylamine directly . The hydrogen ion from the acid is then removed by adding sodium hydroxide solution .Molecular Structure Analysis

The molecular structure of 2-Aminobenzene-1,4-diol Hydrochloride consists of an amine attached to a benzene ring, making it the prototypical aromatic amine . The InChI code for this compound is 1S/C6H7NO2.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,8-9H,7H2;1H .Physical And Chemical Properties Analysis

2-Aminobenzene-1,4-diol Hydrochloride is a solid at room temperature . It has a molecular weight of 161.59 . Its melting point is between 202-205 °C . It should be stored in an inert atmosphere at room temperature .科学的研究の応用

Biodegradation of Pollutants

2-Aminobenzene-1,4-diol hydrochloride is related to compounds that play a significant role in the biodegradation of recalcitrant polychloro- and nitroaromatic pollutants. Ferraroni et al. (2005) explored the crystal structure of hydroxyquinol 1,2-dioxygenase, an enzyme involved in the ring cleavage of hydroxyquinol, a central intermediate in the degradation of these aromatic compounds. This study provides insight into the bioremediation potential of related compounds in environmental cleanup efforts Ferraroni et al., 2005.

Corrosion Inhibition

Verma et al. (2015) investigated 2-Aminobenzene-1,3-dicarbonitriles, closely related to 2-Aminobenzene-1,4-diol hydrochloride, as corrosion inhibitors for mild steel in acidic environments. Their findings suggest potential applications in protecting industrial materials from corrosion, highlighting the compound's relevance in material preservation Verma et al., 2015.

Chromogenic Systems for Assays

The compound is also significant in the development of chromogenic systems for biochemical assays. Fossati et al. (2010) discussed the use of related chromogenic systems in the enzymatic assay of uric acid, demonstrating the compound's utility in clinical chemistry and diagnostics Fossati et al., 2010.

Natural Product Synthesis

Guo et al. (2015) isolated new compounds from Gastrodia elata, including derivatives of 4-hydroxybenzyl-substituted amino acids, which are structurally related to 2-Aminobenzene-1,4-diol hydrochloride. These compounds have potential applications in pharmaceuticals and natural product synthesis Guo et al., 2015.

Safety And Hazards

2-Aminobenzene-1,4-diol Hydrochloride is considered hazardous . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used when handling this chemical .

Relevant Papers Unfortunately, the sources retrieved do not provide specific papers related to 2-Aminobenzene-1,4-diol Hydrochloride .

特性

IUPAC Name |

2-aminobenzene-1,4-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,8-9H,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYHTZHTBQZEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzene-1,4-diol hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2665887.png)

![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2665891.png)

![5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2665894.png)

![5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2665897.png)

![5-ethyl-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2665899.png)

![5-(4-hydroxypiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665901.png)

![[(3S,4R)-4-Phenylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2665903.png)